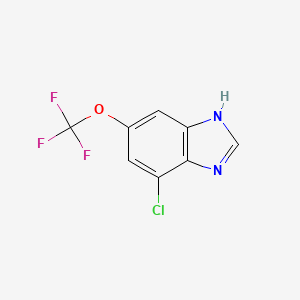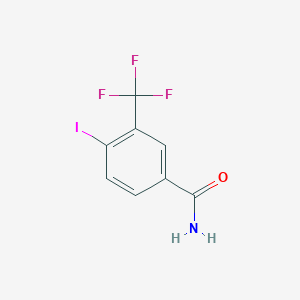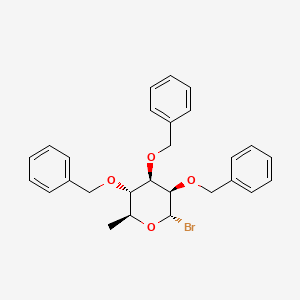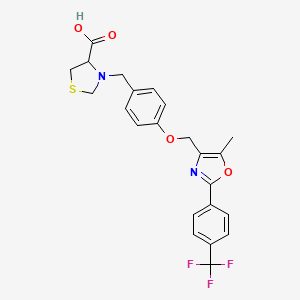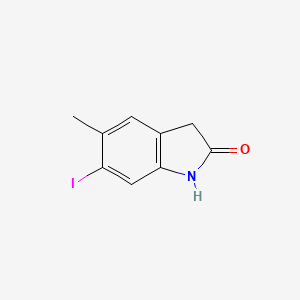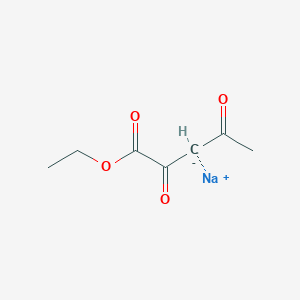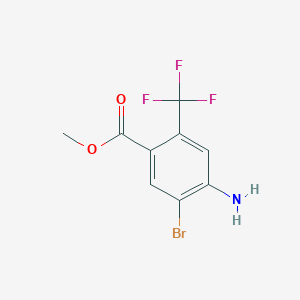![molecular formula C17H28O4Si B15203078 (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol is a complex organic compound that features a dioxane ring substituted with a phenyl group and a tert-butyl(dimethyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the protection of hydroxyl groups, formation of the dioxane ring, and subsequent introduction of the tert-butyl(dimethyl)silyl group.
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Final Product Formation: The final compound is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would produce alcohols.
科学的研究の応用
Chemistry
In organic synthesis, (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can be used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization.
Biology
In biological research, this compound could be used as a probe or a precursor for biologically active molecules. Its structural features might allow it to interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dioxane ring and phenyl group might impart unique pharmacological activities.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties.
作用機序
The mechanism of action of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyl(dimethyl)silyl group could influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxolane
- (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxepane
Uniqueness
The uniqueness of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol lies in its specific stereochemistry and the presence of the tert-butyl(dimethyl)silyl group. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C17H28O4Si |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3/t14-,15-,16?/m1/s1 |
InChIキー |
MLJHARNKHUKYOM-YGFGXBMJSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)


![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
